Cas no 1638760-54-9 (6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid)

6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrolopyridine core with both amino and carboxylic acid functional groups. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of kinase inhibitors and other biologically active molecules. The presence of reactive sites at the 6-amino and 3-carboxylic acid positions allows for selective derivatization, enabling tailored modifications for target applications. Its high purity and stability under standard conditions ensure reliable performance in research and industrial processes. The compound is commonly utilized in medicinal chemistry for scaffold diversification and lead optimization due to its balanced solubility and compatibility with common synthetic methodologies.
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid structure
1638760-54-9 structure
Product Name:6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS No:1638760-54-9
MF:C8H7N3O2
MW:177.160081148148
CID:5291546
Update Time:2026-03-10

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
    • 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid
    • SB14226
    • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-
    • Inchi: 1S/C8H7N3O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,12,13)(H3,9,10,11)
    • InChI Key: HFUNZILRLQQTGO-UHFFFAOYSA-N
    • SMILES: OC(C1=CNC2C1=CC=C(N)N=2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 221
  • XLogP3: 0.5
  • Topological Polar Surface Area: 92

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1547182-1g
6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 98%
1g
¥11538 2023-04-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-100MG
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
100MG
¥ 1,999.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-250MG
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
250MG
¥ 3,201.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-500MG
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
500MG
¥ 5,332.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-1G
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
1g
¥ 7,999.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-5G
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
5g
¥ 23,997.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-100mg
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
100mg
¥1998.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-250mg
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
250mg
¥3198.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-500mg
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
500mg
¥5329.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1243-1g
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
1638760-54-9 95%
1g
¥7993.0 2024-04-23

Additional information on 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

6-Amino-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1638760-54-9, known as 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically pyrrolopyridines, which are known for their versatile applications in drug discovery and materials science.

6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is characterized by a fused bicyclic system consisting of a pyrrole and a pyridine ring. The presence of an amino group at position 6 and a carboxylic acid group at position 3 introduces significant functional diversity to the molecule. These functional groups not only enhance the compound's reactivity but also provide opportunities for further chemical modifications, such as amide bond formation or esterification, which are crucial in drug design.

Recent studies have highlighted the potential of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a lead compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a ligand in metalloenzyme inhibition, where the nitrogen atoms in the heterocyclic system can coordinate with metal ions, potentially disrupting enzyme activity. Additionally, its ability to act as a scaffold for bioisosterism has been investigated, offering new avenues for rational drug design.

In terms of synthesis, 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be prepared through various routes, including cyclization reactions of amino acids or through multi-component reactions. One notable approach involves the condensation of an amino aldehyde with a suitable enamine precursor under acidic conditions. This method not only ensures high yields but also allows for easy scalability, making it suitable for both academic research and industrial applications.

The pharmacological profile of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways such as NF-kB and MAPK. Furthermore, its antioxidant properties have been leveraged in developing formulations aimed at mitigating oxidative stress-related disorders.

Beyond its pharmacological applications, 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has found utility in materials science. Its ability to self-assemble into ordered nanostructures under specific conditions has made it a candidate for use in organic electronics and sensors. Researchers have exploited its π-conjugated system to develop novel materials with tailored electronic properties.

In conclusion, 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1638760-54-9) stands out as a versatile compound with multifaceted applications across diverse scientific domains. Its unique chemical structure and functional groups make it an invaluable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new facets of its potential, this compound is poised to play an increasingly significant role in advancing science and technology.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd